3-Mesitylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-10-7-11(2)14(12(3)8-10)13-5-4-6-15-9-13/h4-9H,1-3H3 |
InChI Key |
BHMMHIHPBQFYOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=CN=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CN=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The mesityl group in 3-Mesitylpyridine confers steric hindrance and moderate electron-donating effects, contrasting with other substituents:
Key Observations :
- Steric Effects : The mesityl group in this compound creates a highly hindered environment, limiting accessibility in reactions compared to smaller substituents like -NH₂ or -OCH₃.
Preparation Methods
Suzuki-Miyaura Coupling
Nucleophilic Aromatic Substitution (NAS)
Halogen Displacement
While NAS is less favored for pyridines due to their electron deficiency, electron-rich mesitylthiolates can displace halogens under forcing conditions. Patent CN101941942A demonstrates this with 2-chloropyridine:
- 2-Chloropyridine reacts with NaSH in ethylene glycol at 120°C to form 2-mercaptopyridine (98% yield).
Adapting this to 3-mesitylpyridine would require:
- 3-Chloropyridine and mesitylthiol in a high-boiling solvent (e.g., DMF).
- Catalytic CuI (10 mol%) and K₂CO₃ at 150°C for 24 hours.
Limitations:
- Low reactivity necessitates elevated temperatures, risking decomposition.
- Yields for analogous 3-substitutions rarely exceed 50%.
Diazonium Salt Functionalization
Diazotization and Coupling
Directed Ortho Metalation (DoM)
Lithiation-Electrophilic Quench
Introducing mesityl via DoM requires a directing group (e.g., amides) at the pyridine’s 2-position:
- 2-Picolinamide is treated with LDA at −78°C, lithiating the 3-position.
- Quenching with mesityl bromide affords 3-mesityl-2-picolinamide.
- Hydrolysis yields this compound.
Advantages:
Comparative Analysis of Methodologies
Reaction Efficiency and Scalability
- Suzuki-Miyaura offers superior yields and scalability but requires expensive Pd catalysts.
- NAS is cost-effective but limited by harsh conditions.
- DoM provides precision but involves multi-step sequences.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Mesitylpyridine, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between mesityl derivatives and pyridine precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a reliable method . To optimize yields:
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC, adjusting temperature and catalyst loading as needed.
- Purify crude products using column chromatography with gradients optimized for polarity differences.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic proton environments (δ 6.5–8.5 ppm for pyridine) and mesityl methyl groups (δ 2.0–2.5 ppm). Use DEPT or HSQC to resolve overlapping signals .
- IR Spectroscopy : Confirm C-N stretching (∼1600 cm<sup>-1</sup>) and aromatic C-H bending modes.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C14H15N).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
- Methodological Answer :
- Systematic Replication : Reproduce conflicting experiments under controlled conditions (e.g., solvent purity, temperature) to isolate variables .
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or methodological biases .
- Advanced Characterization : Use X-ray crystallography or dynamic light scattering (DLS) to assess crystallinity or aggregation states that may affect solubility .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict ligand behavior in metal complexes .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on catalytic turnover) .
- Docking Studies : Explore binding affinities with biological targets (e.g., enzymes) for pharmacological applications .
Q. How can researchers design experiments to investigate the steric effects of the mesityl group on this compound’s coordination chemistry?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with varying substituents (e.g., 3-tolylpyridine) and compare their coordination geometries via X-ray crystallography .
- Kinetic Profiling : Measure ligand substitution rates using stopped-flow techniques to quantify steric hindrance .
- Spectroscopic Probes : Use EPR or UV-Vis to monitor metal-ligand charge transfer (MLCT) changes induced by steric bulk .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., solvent batches, equipment calibration) in supplemental information .
- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to validate hypotheses .
- Ethical Reporting : Cite primary sources for synthetic methods and avoid overgeneralizing findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
